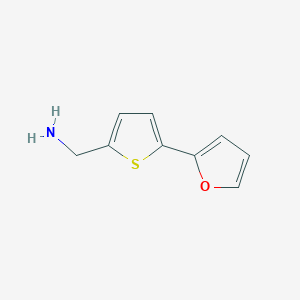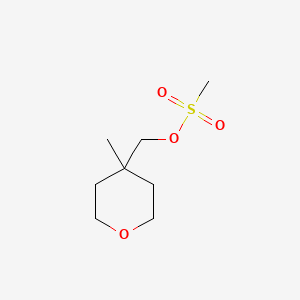
(5-(Furan-2-yl)thiophen-2-yl)methanamine
Übersicht
Beschreibung
(5-(Furan-2-yl)thiophen-2-yl)methanamine is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
Die Verbindung hat in Studien zur Krebsbekämpfung, insbesondere bei der Synthese neuer Chalkonderivate, Potenzial gezeigt. Diese Derivate wurden auf ihre Wirksamkeit gegen verschiedene menschliche Krebszelllinien, darunter HepG2 (humanes Hepatozellkarzinom) und MCF7 (humanes kaukasisches Brustadenokarzinom), untersucht. Die Fähigkeit der Verbindung, DNA-Fragmentierung zu induzieren und die Genexpression zu beeinflussen, macht sie zu einem Kandidaten für weitere Forschungen in der Krebstherapie .
Therapeutische Arzneimittelsynthese
Thiophenderivate, die strukturell mit (5-(Furan-2-yl)thiophen-2-yl)methanamine verwandt sind, sollen eine breite Palette therapeutischer Eigenschaften besitzen. Sie werden bei der Synthese von Medikamenten mit entzündungshemmenden, antipsychotischen, antiarrhythmischen und angstlösenden Wirkungen eingesetzt. Die Vielseitigkeit der Verbindung in der Arzneimittelsynthese unterstreicht ihre Bedeutung in der pharmazeutischen Chemie .
Wirkmechanismus
Target of Action
Many organic compounds like “(5-(Furan-2-yl)thiophen-2-yl)methanamine” interact with proteins in the body, such as enzymes or receptors. These proteins can be considered as the compound’s primary targets. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .
Mode of Action
The compound could bind to its target protein and alter its function. This could involve inhibiting the protein’s activity, enhancing it, or modifying it in some other way. The exact nature of this interaction would depend on the compound’s chemical structure and the specific protein it targets .
Biochemical Pathways
Once the compound interacts with its target, it could affect various biochemical pathways. This could lead to changes in cellular function, alterations in signal transduction, or modifications to other biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized by enzymes, and how it is excreted from the body all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and how it alters its function. This could range from inducing cell death in the case of anticancer drugs, to reducing inflammation in the case of anti-inflammatory drugs .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These can include the pH of the environment, the presence of other compounds or drugs, the temperature, and the unique characteristics of an individual’s biochemistry .
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)thiophen-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNJMKKMMYZIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)
![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)




![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)





